1-(4-chlorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone
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Description
1-(4-Chlorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone, or 4-chloro-N-phenyl-2-sulfamoylimidazole (4-CPSI), is an organic compound belonging to the imidazole family. It is a white solid with a melting point of 135-136°C. 4-CPSI is a widely used reagent in organic synthesis due to its ability to form stable complexes with various transition metals. It has also been used in the synthesis of pharmaceuticals, such as benzodiazepines, and in the synthesis of other organic compounds.
Scientific Research Applications
Anti-Inflammatory Activity
- A study synthesized derivatives of 1-(phenyl)ethanone, including compounds similar to the target chemical, which showed potential as anti-inflammatory agents. One specific derivative demonstrated remarkable anti-inflammatory activity, suggesting a promising role in this field (Karande & Rathi, 2017).
Heme Oxygenase Inhibition
- Research focused on designing inhibitors for heme oxygenases (HO-1 and HO-2) used compounds structurally related to the target molecule. Some derivatives were found to be potent inhibitors, offering potential therapeutic applications (Roman et al., 2010).
Antibacterial and Antifungal Activities
- A study involving azole-containing piperazine derivatives, related to the target compound, showed significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).
Antituberculosis Activity
- Derivatives of 1-aryl-1-ethanone, closely related to the target molecule, were synthesized and found effective against Mycobacterium tuberculosis, with some compounds showing no toxic effects on mouse fibroblast cells (Chitra et al., 2011).
Antimycotic Activity
- Research on derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and related structures revealed promising antimycotic activity, leading to further investigation of one specific compound for therapeutic applications (Raga et al., 1992).
Central Nervous System Activity
- Compounds structurally similar to the target molecule exhibited central nervous system depressant action in studies on albino mice, indicating potential applications in neurology (Anonymous, 2022).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-6-13(7-9-14)16(21)12-22-17-19-10-11-20(17)15-4-2-1-3-5-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPAGDMOCFZPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone |
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